molecular formula C11H19NO B14056943 4-(Cyclohexylimino)pentan-2-one

4-(Cyclohexylimino)pentan-2-one

Katalognummer: B14056943
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: RMVCLAGISYIPJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylimino)pentan-2-one is an organic compound with the molecular formula C11H19NO It is a derivative of pentan-2-one, where a cyclohexyl group is attached to the imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylimino)pentan-2-one typically involves the condensation reaction between cyclohexylamine and pentan-2-one. This reaction is usually carried out under azeotropic distillation conditions to remove water and drive the reaction to completion . The reaction can be catalyzed by acid catalysts such as hydrochloric acid to enhance the yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and yield. Additionally, the purification process may involve distillation and recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylimino)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylimino)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexyl group.

    Pentan-2-one: The parent compound without the imino group.

    Cyclohexylamine: The amine counterpart of the imino group.

Uniqueness

4-(Cyclohexylimino)pentan-2-one is unique due to the presence of both a cyclohexyl group and an imino group, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

4-cyclohexyliminopentan-2-one

InChI

InChI=1S/C11H19NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3

InChI-Schlüssel

RMVCLAGISYIPJU-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1CCCCC1)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.